Superior In Vitro Potency: Distel (Zopolrestat) vs. Sorbinil and Tolrestat on Aldose Reductase
Zopolrestat exhibits a significantly lower IC50 (4.8 nM) for aldose reductase compared to the first-generation ARIs sorbinil (700 nM) and tolrestat (23.9 nM) [1]. This represents a >145-fold increase in potency over sorbinil and a 5-fold increase over tolrestat, as measured in standardized in vitro enzyme inhibition assays.
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 4.8 nM |
| Comparator Or Baseline | Sorbinil: 700 nM; Tolrestat: 23.9 nM |
| Quantified Difference | Zopolrestat is ~146-fold more potent than sorbinil and ~5-fold more potent than tolrestat |
| Conditions | Human aldose reductase enzyme assay |
Why This Matters
Higher potency allows for lower experimental doses, potentially reducing off-target effects and improving the therapeutic window in preclinical models.
- [1] Probes & Drugs Portal. Zopolrestat (PD004546). Accessed April 2026. View Source
